4-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2,3-thiadiazole-5-carboxamide
Description
Properties
CAS No. |
942853-23-8 |
|---|---|
Molecular Formula |
C15H15N5OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H15N5OS/c1-10-3-5-12(6-4-10)9-20-13(7-8-16-20)17-15(21)14-11(2)18-19-22-14/h3-8H,9H2,1-2H3,(H,17,21) |
InChI Key |
DCBSKHWHLANNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=C(N=NS3)C |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Method
The thiadiazole carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with the amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Procedure
-
Activation : 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1 eq) + SOCl₂ (2 eq), reflux for 2 h.
-
Coupling : Add 1-(4-methylbenzyl)-1H-pyrazol-5-amine (1.2 eq) and Et₃N (3 eq) in DCM, stir at 25°C for 12 h.
Yield : 72% after column chromatography (EtOAc/hexane, 1:3).
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) enhances efficiency.
Procedure
-
Mix carboxylic acid (1 eq), EDCl (1.5 eq), HOBt (1.5 eq), and amine (1.2 eq) in THF.
-
Stir at 25°C for 24 h.
Yield : 85% after recrystallization (ethanol/water).
Comparative Analysis
| Method | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride | 14 h | 72 | 95 |
| EDCl/HOBt | 24 h | 85 | 98 |
Microwave-Assisted Optimization
Microwave irradiation significantly reduces reaction times. For instance, coupling under microwave conditions (80°C, 20 min) using Et₃N as a base improves yields to 88%.
Microwave Parameters
-
Power: 300 W
-
Solvent: DCM
-
Base: Et₃N (2 eq)
Structural Characterization and Validation
The final product is confirmed via:
-
¹H NMR : Thiadiazole proton at δ 8.05 ppm, pyrazole-H at δ 6.20 ppm.
-
X-ray Crystallography : Dihedral angles between aromatic rings (79.92° for 4-methylbenzyl and 82.28° for thiadiazole).
Challenges and Solutions
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl group at position 4 of the thiadiazole ring undergoes nucleophilic substitution under basic conditions. For example:
-
Halogenation : Reacts with N-bromosuccinimide (NBS) in CCl₄ to form 4-bromo derivatives.
-
Alkylation : Treatment with alkyl halides (e.g., ethyl iodide) in DMF/K₂CO₃ yields 4-alkyl-thiadiazoles .
Table 1: Substitution Reactions at the Thiadiazole Methyl Group
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NBS/CCl₄ | RT, 12 h | 4-Bromo-thiadiazole | 78 | |
| Ethyl iodide/K₂CO₃ | DMF, 80°C, 6 h | 4-Ethyl-thiadiazole | 65 | |
| ClSO₃H | CH₂Cl₂, 0°C, 2 h | 4-Sulfonyl chloride derivative | 82 |
Thiadiazole Ring-Opening Reactions
The 1,2,3-thiadiazole ring is susceptible to ring-opening under thermal or acidic conditions:
-
Thermal decomposition : At 150°C, the ring opens to form thiol intermediates, which dimerize via disulfide bonds .
-
Acid-mediated cleavage : HCl in ethanol induces ring opening, producing carboxamide-linked pyrazole-thiols .
Key Observations:
-
Ring-opening kinetics are pH-dependent, with faster degradation observed at pH < 3.
-
Products retain biological activity, suggesting utility in prodrug design .
Carboxamide Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis and condensation:
-
Hydrolysis : Refluxing with 6M HCl converts the carboxamide to a carboxylic acid (confirmed by IR at 1705 cm⁻¹) .
-
Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives .
Table 2: Carboxamide Reactivity
Pyrazole Ring Functionalization
The 1H-pyrazole moiety participates in:
-
N-Alkylation : Reacts with propargyl bromide in THF to form N-propargyl derivatives .
-
Electrophilic substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at position 3 of the pyrazole .
Stability Under Environmental Conditions
The compound exhibits variable stability:
-
Thermal stability : Decomposes at 220°C (TGA data).
-
Photodegradation : UV light (254 nm) induces 40% degradation over 72 h .
-
pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes rapidly in alkaline conditions (pH > 10) .
Organometallic Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable structural diversification:
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity of 4-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2,3-thiadiazole-5-carboxamide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These results suggest that the compound's structure enhances its efficacy against pathogenic microorganisms .
Anticancer Potential
Thiadiazole derivatives have been studied for their anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Induction of Apoptosis
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in:
- Increased expression of pro-apoptotic proteins.
- Decreased levels of anti-apoptotic proteins.
- Activation of caspase-3 leading to cell death.
This indicates its potential as a therapeutic agent in cancer treatment .
Synthesis of Novel Polymers
The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in:
- Thermal degradation temperatures.
- Mechanical strength.
Table 2: Properties of Polymers Incorporating Thiadiazole Derivatives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyurethane | 250 | 35 |
| Polyethylene | 230 | 28 |
These enhancements make such polymers suitable for applications in coatings and structural materials .
Mechanism of Action
The mechanism of action of 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl]- involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, it may inhibit specific enzymes or receptors, thereby modulating biochemical pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Variations :
- Thiadiazole vs. Isoxazole/Benzodioxine : Thiadiazole derivatives (e.g., target compound, compound 33 in ) exhibit higher electron deficiency, favoring interactions with electron-rich enzyme active sites. Isoxazole () and benzodioxine () cores may improve solubility but reduce metabolic stability.
Substituent Effects: Trifluoromethyl Groups: Compounds with -CF₃ (e.g., ) show enhanced lipophilicity (logP ~3.5–4.0) and resistance to oxidative metabolism. Benzyl vs. Phenoxy Linkers: The 4-methylbenzyl group in the target compound balances lipophilicity (predicted logP ~2.8) and steric bulk, while phenoxy-alkynyl linkers () introduce conformational rigidity.
Biological Activity: Anticancer Potential: The trifluoromethyl-indazole derivative () inhibits fascin protein (IC₅₀ = 0.19 μM), a cytoskeletal regulator in metastasis . The target compound’s thiadiazole-pyrazole scaffold may similarly target kinases or proteases. Metabolic Stability: Oxadiazole-containing analogs () demonstrate prolonged half-lives in hepatic microsome assays due to reduced CYP450-mediated oxidation.
Biological Activity
4-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 358.4 g/mol. The structure features a thiadiazole ring fused with a pyrazole moiety, which is critical for its biological activity.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, derivatives containing the 1,3,4-thiadiazole scaffold have shown significant activity against various bacterial strains. In vitro tests demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 20 to 28 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. A study indicated that derivatives with the pyrazole group showed cytotoxic effects against MDA-MB-231 breast cancer cells with an IC50 value significantly lower than that of cisplatin (IC50 = 3.3 μM) . The structure-activity relationship suggests that modifications in the thiadiazole and pyrazole rings enhance anticancer potency.
Anti-inflammatory Activity
Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. Research has shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in experimental models .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : Thiadiazoles can inhibit carbonic anhydrase isoenzymes (hCA-I and hCA-II), which are crucial for maintaining pH balance in tissues .
- Induction of Apoptosis : The anticancer effects are partly attributed to the induction of apoptosis in cancer cells through mitochondrial pathways .
- Modulation of Immune Response : The anti-inflammatory effects may result from the modulation of immune responses via inhibition of NF-kB signaling pathways .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic protocols for 4-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves:
Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core .
Thiadiazole Formation : Coupling the pyrazole intermediate with 1,2,3-thiadiazole-5-carboxylic acid derivatives using carbodiimide-mediated amidation .
Functionalization : Introducing the 4-methylbenzyl group via nucleophilic substitution or reductive amination .
Key catalysts include DMF-DMA (dimethylformamide dimethyl acetal) for cyclization and POCl₃ for cyclodehydration .
Q. How is the compound characterized spectroscopically and crystallographically?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the pyrazole C-H (δ 7.2–8.1 ppm), thiadiazole S-C=O (δ 165–170 ppm), and methylbenzyl groups (δ 2.3–2.5 ppm) .
- IR : Stretching vibrations for amide C=O (~1680 cm⁻¹) and thiadiazole C-S (~680 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SHELXL/ORTEP) refines anisotropic displacement parameters, with R-factors < 0.05 for high-resolution data .
Advanced Research Questions
Q. How can discrepancies between molecular docking predictions and experimental binding assays be resolved?
- Methodological Answer :
- Validation : Cross-check docking results (e.g., AutoDock Vina) with experimental IC₅₀ values from fluorescence polarization assays. Adjust force fields to account for ligand flexibility .
- Dynamic Simulations : Run MD simulations (AMBER/CHARMM) to assess binding stability over 100+ ns, comparing RMSD plots with crystallographic B-factors .
- Example: A study found that docking overestimated binding affinity by 20% due to rigid receptor assumptions; MD simulations corrected this .
Q. What strategies improve reaction yields in sterically hindered pyrazole-thiadiazole coupling?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates .
- Catalytic Systems : Employ Pd(PPh₃)₄ or CuI/DBU for Suzuki-Miyaura cross-coupling, achieving yields >75% .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with 15–20% yield improvement .
Q. How do aryl substitutions on the pyrazole ring modulate biological activity?
- Methodological Answer :
- SAR Table :
| Substituent (R) | IC₅₀ (µM) | LogP |
|---|---|---|
| 4-Methylbenzyl | 0.12 | 3.2 |
| 4-Fluorophenyl | 0.45 | 2.8 |
| 4-Bromophenyl | 0.87 | 3.5 |
Q. What are best practices for refining twinned crystal structures of this compound?
- Methodological Answer :
- Twin Law Identification : Use SHELXL’s TWIN/BASF commands to model rotational twins. A BASF value >0.3 indicates significant twinning .
- HKLF5 Format : Process data with TWINABS to correct for overlapping reflections, achieving R₁ < 0.08 .
- Example: A structure with 30% twinning required BASF = 0.41 and HOOFT restraint for convergence .
Data Contradiction Analysis
Q. How to resolve conflicts between NMR and X-ray data for the compound’s conformation?
- Methodological Answer :
- Solution-State vs. Solid-State : NMR may show rotational freedom in the benzyl group, while X-ray reveals a fixed conformation due to crystal packing. Use variable-temperature NMR to assess dynamic effects .
- DFT Calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with crystallographic torsion angles. Deviations >10° suggest environmental influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
